molecular formula C11H12O3 B2442689 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid CAS No. 103988-32-5

2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Cat. No.: B2442689
CAS No.: 103988-32-5
M. Wt: 192.214
InChI Key: BXPPKRXIAURYRK-UHFFFAOYSA-N
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Description

2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid, mixture of diastereomers, is a compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two methyl groups at positions 2 and 3, a dihydro structure, and a carboxylic acid group at position 5. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid can be achieved through various synthetic routes. Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of the reaction, resulting in higher yields and shorter reaction times . Additionally, the use of environmentally benign reagents and catalysts is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to other functional groups such as alcohols or aldehydes.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of halogens, acids, or bases as reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield carboxylic acids, ketones, or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethylbenzofuran: Lacks the dihydro structure and carboxylic acid group.

    2,3-dihydrobenzofuran: Lacks the methyl groups and carboxylic acid group.

    5-carboxybenzofuran: Lacks the methyl groups and dihydro structure.

Uniqueness

2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is unique due to its specific combination of functional groups and stereoisomeric forms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-6-7(2)14-10-4-3-8(11(12)13)5-9(6)10/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPPKRXIAURYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=C1C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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